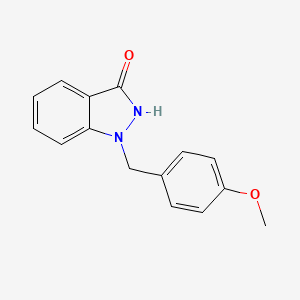
1H-Indazol-3-ol, 1-(p-methoxybenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-1,2-dihydro-3H-indazol-3-one is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-1,2-dihydro-3H-indazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and indazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methoxybenzyl chloride is added to a solution of indazole in the chosen solvent, followed by the addition of the base. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 1-(4-methoxybenzyl)-1,2-dihydro-3H-indazol-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxybenzyl)-1,2-dihydro-3H-indazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-1,2-dihydro-3H-indazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.
Pharmacological Research: It is used in pharmacological research to study its interactions with different biological targets and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: This compound contains a similar 4-methoxybenzyl group but differs in its indole structure and additional functional groups.
2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: These compounds also contain the 4-methoxybenzyl group but have different aryl substituents and functional groups.
Uniqueness
1-(4-Methoxybenzyl)-1,2-dihydro-3H-indazol-3-one is unique due to its specific indazole core structure combined with the 4-methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1029-30-7 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16-17/h2-9H,10H2,1H3,(H,16,18) |
Clave InChI |
BMKYHARYHCUVDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


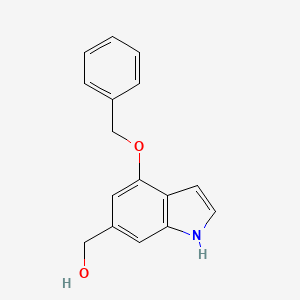
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
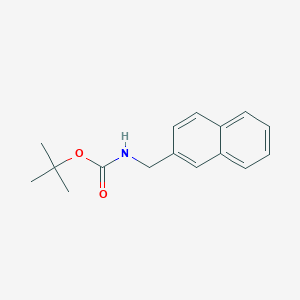
![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
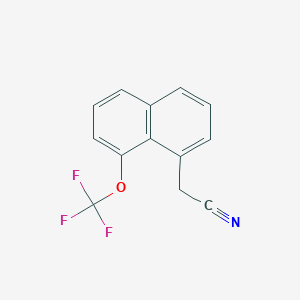
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)




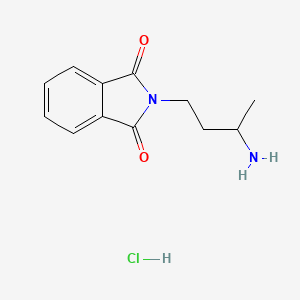
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
